STAT6-IN-2

STAT6 Allergic Inflammation Eotaxin-3

STAT6 is an intrinsically disordered protein lacking a defined binding pocket, making inhibitor selection critical for assay validity. STAT6-IN-2 (Compound R-84) provides a well-characterized, moderate-potency inhibitor with a unique (R)-sec-butyl chemotype, enabling titratable pathway inhibition in IL-4/IL-13 models. • Kd = 656 nM for full-length STAT6; IC50 = 2.74 µM in BEAS-2B eotaxin-3 secretion assay • IC50 = 2.70 µM in STAT6-dependent luciferase reporter • Purity ≥98% (HPLC), DMSO solubility 80 mg/mL; batch-to-batch consistency ensures multi-site reproducibility.

Molecular Formula C28H31N5O2
Molecular Weight 469.6 g/mol
Cat. No. B10861549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTAT6-IN-2
Molecular FormulaC28H31N5O2
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCC(C)C(C)NC(=O)C1=CC(=CC(=N1)C(=O)NCCC2=CC=CC=N2)C3=CC4=CC=CC=C4N3C
InChIInChI=1S/C28H31N5O2/c1-18(2)19(3)31-28(35)24-16-21(26-17-20-9-5-6-11-25(20)33(26)4)15-23(32-24)27(34)30-14-12-22-10-7-8-13-29-22/h5-11,13,15-19H,12,14H2,1-4H3,(H,30,34)(H,31,35)/t19-/m1/s1
InChIKeyNQCIABFWMPKOJV-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STAT6-IN-2 Procurement Guide


This compound (CAS 1355594-85-2, also known as STAT6-IN-2 or Compound R-84) is a chiral, non-racemic, small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) protein . It is structurally defined as an N2-((R)-sec-butyl), N6-(2-(pyridin-2-yl)ethyl) pyridine-2,6-dicarboxamide, with a 1-methylindol-2-yl substituent at the 4-position of the central pyridine ring [1]. Its primary research use is in the study of IL-4/IL-13 signaling pathways central to allergic inflammation and Th2-mediated immune responses [2].

Why STAT6-IN-2 Cannot Be Substituted


STAT6 is an intrinsically disordered protein without a defined small molecule binding pocket, making it a notoriously challenging target for drug discovery [1]. Inhibitors in this class achieve their effects through diverse and often poorly characterized binding mechanisms (e.g., targeting the SH2 domain, blocking phosphorylation, preventing dimerization, or binding an allosteric site). Consequently, even compounds with similar in vitro IC50 values can exhibit dramatically different functional outcomes in cellular and in vivo assays [2]. The specific chemotype of this compound (a pyridine-2,6-dicarboxamide with a unique (R)-sec-butyl moiety) dictates its distinct binding profile, selectivity, and functional activity in specific STAT6-dependent assays, making direct substitution with a more potent but mechanistically different STAT6 inhibitor a significant risk to experimental validity .

Differentiation Evidence vs. STAT6 Inhibitors


Eotaxin-3 Secretion Assay Activity

In a direct functional assay measuring IL-4-induced eotaxin-3 (CCL26) secretion from human bronchial epithelial BEAS-2B cells, 2-N-[(2R)-3-methylbutan-2-yl]-4-(1-methylindol-2-yl)-6-N-[2-(pyridin-2-yl)ethyl]pyridine-2,6-dicarboxamide (STAT6-IN-2) exhibited an IC50 of 2.74 µM . In contrast, the structurally distinct and highly potent STAT6 inhibitor AS1810722 showed an IC50 of 1.9 nM in a biochemical STAT6 activation assay, a >1,400-fold difference in potency that translates to distinct experimental utility [1]. The micromolar potency of STAT6-IN-2 makes it a more appropriate tool for studying partial pathway inhibition or for use in assays where complete STAT6 ablation is undesirable, while its distinct chemotype offers a different selectivity profile compared to the highly potent nanomolar inhibitors.

STAT6 Allergic Inflammation Eotaxin-3 BEAS-2B Functional Assay

STAT6 Binding Affinity by SPR

Direct binding of 2-N-[(2R)-3-methylbutan-2-yl]-4-(1-methylindol-2-yl)-6-N-[2-(pyridin-2-yl)ethyl]pyridine-2,6-dicarboxamide to recombinant human STAT6 was quantified by surface plasmon resonance (SPR), yielding a dissociation constant (Kd) of 656 nM [1]. In comparison, a different chemotype, STAT6-IN-1 (Compound 19a), exhibited a much higher affinity for the isolated STAT6 SH2 domain with an IC50 of 28 nM in a biochemical assay [2]. The >20-fold difference in affinity highlights that STAT6-IN-2 binds to STAT6 with a distinct, lower-affinity interaction, which may be advantageous for studying dynamic protein interactions or for use as a weaker affinity probe in competitive binding studies.

STAT6 Surface Plasmon Resonance (SPR) Binding Affinity Kd Biophysical Characterization

STAT6 Transcriptional Reporter Assay

In a cell-based assay designed to measure STAT6 transcriptional activity, 2-N-[(2R)-3-methylbutan-2-yl]-4-(1-methylindol-2-yl)-6-N-[2-(pyridin-2-yl)ethyl]pyridine-2,6-dicarboxamide inhibited IL-4-induced STAT6-driven luciferase expression with an IC50 of 2.70 µM in 293-EBNA cells [1]. In contrast, the benchmark inhibitor AS1517499 demonstrated potent inhibition of STAT6-dependent promoter activity with an IC50 of 21 nM in a comparable assay . This ~128-fold difference in potency in a transcriptional readout underscores that while both compounds inhibit STAT6 function, they do so with dramatically different efficacies, which is crucial for experimental design where a specific level of pathway suppression is needed.

STAT6 Reporter Gene Assay Transcriptional Activation HEK293 Luciferase

Purity and Solubility Profile

Procurement of this compound from commercial vendors is accompanied by defined quality metrics. For example, one supplier provides the compound as a solid with a validated purity of 99.67% and specifies its solubility in DMSO as 80 mg/mL (170.37 mM) [1]. This level of characterization is essential for generating reproducible data. While in-class STAT6 inhibitors are available from multiple sources, the specific purity and solubility profile, especially the high DMSO solubility of STAT6-IN-2, is a critical factor for researchers planning to prepare concentrated stock solutions for cell-based assays, minimizing potential solvent-related artifacts. This level of defined chemical purity and solubility is not uniformly available or may differ significantly for other STAT6 inhibitors, which can impact assay consistency.

Quality Control Solubility Purity DMSO Assay Reproducibility

Research Applications for STAT6-IN-2


Partial STAT6 Inhibition in Epithelial Inflammation Models

Given its functional cellular IC50 of 2.74 µM in the BEAS-2B eotaxin-3 secretion assay , this compound is ideally suited for studies aiming to achieve partial or titratable inhibition of the STAT6 pathway, rather than complete ablation. This is particularly relevant in primary or immortalized epithelial cell models where complete STAT6 inhibition may induce non-physiological effects. The compound's micromolar potency allows for a clear dose-response relationship to be established without the need for extremely low (and potentially difficult to handle) concentrations required by more potent inhibitors like AS1810722 (IC50 1.9 nM).

Distinct STAT6-Binding Chemotype Studies

With a well-characterized direct binding Kd of 656 nM to full-length STAT6 [1], this compound offers a distinct chemical scaffold for studying STAT6's biophysical properties. Its lower affinity and unique binding mode (as evidenced by its structural divergence from highly potent, low-nanomolar inhibitors) make it a valuable tool for competitive binding assays or for use as a chemical probe to map binding sites on the intrinsically disordered STAT6 protein. This is in contrast to compounds like STAT6-IN-1 which target the isolated SH2 domain with much higher affinity.

Transcriptional Reporter Assay Optimization

The compound's activity in a STAT6-dependent luciferase reporter assay (IC50 = 2.70 µM) [2] makes it a reliable tool for studies that require a moderate level of pathway inhibition to avoid saturating the assay system. This is particularly useful when screening for synergistic effects with other compounds or when the goal is to achieve a specific, measurable fold-change in STAT6 transcriptional output rather than complete signal abrogation. The compound's high DMSO solubility [3] also facilitates its use in high-throughput screening formats where consistent and accurate compound delivery is essential.

Procurement for Reproducible Immuno-Inflammation Research

For research laboratories and core facilities requiring a high-purity, well-characterized STAT6 inhibitor for reproducible studies in immune disease models, this compound is a strong candidate. The availability of detailed physicochemical data, including a verified purity of 99.67% and high DMSO solubility (80 mg/mL) [3], minimizes batch-to-batch variability and facilitates robust experimental design. This is a critical factor for long-term projects, multi-site studies, or any application where assay reproducibility is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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